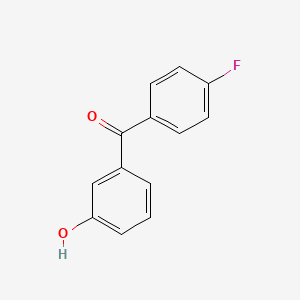

(4-Fluorophenyl)(3-hydroxyphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTZOMBANNWKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505306 | |

| Record name | (4-Fluorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62810-47-3 | |

| Record name | (4-Fluorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Fluorophenyl 3 Hydroxyphenyl Methanone Analogues

Photochemical Reaction Mechanisms of Aromatic Ketones

Aromatic ketones, including derivatives of (4-Fluorophenyl)(3-hydroxyphenyl)methanone, exhibit rich and complex photochemistry. Upon absorption of ultraviolet light, these molecules are promoted to an electronically excited state, initiating a series of photophysical and photochemical processes.

The photochemistry of aromatic ketones is largely dictated by the dynamics of their excited states. Upon absorption of a photon, the molecule is typically promoted from the ground state (S₀) to a singlet excited state (S₁ or S₂). For benzophenone (B1666685) and its derivatives, the lowest singlet excited state (S₁) is of n,π* character. This state is characterized by the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. nih.govnih.gov

A critical event following excitation is intersystem crossing (ISC), a spin-forbidden transition from a singlet excited state to a triplet excited state (T). rsc.org Benzophenones are renowned for their high ISC efficiency, often approaching unity. This rapid and efficient ISC is a consequence of the small energy gap between the S₁(n,π) state and a nearby triplet state, typically the T₂(π,π) state, and is facilitated by spin-orbit coupling. nih.gov The process is remarkably fast, occurring on a picosecond or even sub-picosecond timescale. acs.orgscispace.com

Studies have shown that the ISC pathway can be complex. Two primary mechanisms have been debated: a direct pathway from S₁ to the lowest triplet state (T₁), and an indirect pathway involving an initial transition from S₁ to a higher-lying triplet state (like T₂), followed by internal conversion to T₁. nih.gov Computational studies suggest that the indirect pathway (S₁ → T₂ → T₁) is often prevalent. nih.gov

The solvent environment can significantly influence these dynamics. For instance, hydrogen-bonding interactions with protic solvents can alter the rate of intersystem crossing. In the case of benzophenone in methanol, hydrogen bonding to the carbonyl group was found to increase the ISC time constant from less than 200 femtoseconds to 1.7 picoseconds. acs.orgscispace.com This is attributed to the modification of the energy levels of the involved excited states.

The triplet state of aromatic ketones, particularly the T₁(n,π*) state, is a potent hydrogen atom abstractor. nih.govbgsu.edu This reactivity is due to the diradical nature of this state, with an unpaired electron localized on the carbonyl oxygen. This excited triplet state can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical and a new radical derived from the donor. youtube.comacs.org

The general mechanism for this intermolecular hydrogen atom transfer (HAT) is as follows:

Excitation and ISC: Ar₂C=O + hν → [Ar₂C=O]S₁ → [Ar₂C=O]T₁

Hydrogen Abstraction: [Ar₂C=O]T₁ + R-H → Ar₂Ċ-OH (Ketyl Radical) + R•

Common hydrogen donors include alcohols (like isopropyl alcohol), ethers, and even alkanes. bgsu.eduyoutube.com The formation of the ketyl radical is a key step in photoreduction reactions. bgsu.edu For example, in the classic photoreduction of benzophenone in isopropyl alcohol, the benzophenone triplet abstracts the α-hydrogen from the alcohol, forming a benzhydrol radical (a type of ketyl radical) and a 2-hydroxy-2-propyl radical. youtube.com

These radical intermediates can then undergo subsequent reactions, such as dimerization. For instance, two ketyl radicals can couple to form a pinacol, such as benzopinacol (B1666686) in the case of benzophenone photoreduction. bgsu.edu

The efficiency of the hydrogen atom transfer process is dependent on the nature of the hydrogen donor and the electronic properties of the excited ketone. acs.org The reaction is a fundamental process in photochemistry and has been exploited in various synthetic applications. nih.gov

Substituents on the aromatic rings of benzophenone analogues can have a profound impact on the kinetics and regioselectivity of photoreduction reactions. nih.govacs.org These effects are primarily electronic and steric in nature, influencing the properties of the excited state and the stability of the resulting radical intermediates.

Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., trifluoromethyl) on the aromatic rings can alter the energy of the n,π* and π,π* triplet states. This, in turn, can affect the rate of intersystem crossing and the hydrogen abstracting ability of the triplet state. The rate coefficients for both the primary hydrogen abstraction and subsequent reactions show a significant dependence on the ring substitution. nih.govacs.orgacs.org

The following table summarizes the effect of different substituents on the photoreduction kinetics of benzophenone derivatives in acetonitrile (B52724) with isopropyl alcohol as the hydrogen donor.

| Derivative | Substituent Type | Effect on Primary Photoreduction Rate |

| Di-para-methoxy benzophenone | Electron-donating | Slower than unsubstituted benzophenone |

| Unsubstituted benzophenone | - | Reference |

| Di-para-trifluoromethyl benzophenone | Electron-withdrawing | Faster than unsubstituted benzophenone |

| Tetra-meta-trifluoromethyl benzophenone | Strongly Electron-withdrawing | Significantly faster than unsubstituted benzophenone |

This table is a qualitative representation based on findings that show a dependence of reaction rates on ring substitution, where the stability of the forming ketyl radical is a determining factor. nih.govacs.orgresearchgate.net

Furthermore, in cases where intramolecular hydrogen abstraction is possible, substituents can dictate the regioselectivity of the reaction by influencing the bond dissociation energies of different C-H bonds within the molecule.

Organometallic Addition and Reduction Pathways

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles that readily add to the electrophilic carbonyl carbon of ketones like this compound analogues. The mechanism of these additions can be complex and is influenced by several factors.

While the addition of organometallic reagents to carbonyls is often depicted as a polar, two-electron process, an alternative pathway involving single electron transfer (SET) has been proposed, particularly for reactions with aromatic ketones like benzophenone. nih.govacs.org In the SET mechanism, an electron is transferred from the organometallic reagent to the ketone, forming a ketyl radical anion and a radical cation of the organometallic species.

The proposed SET pathway is as follows:

Electron Transfer: Ar₂C=O + R-M → [Ar₂C=O]•⁻ M⁺ + R•

Radical Coupling: [Ar₂C=O]•⁻ M⁺ + R• → R-C(Ar)₂-O⁻ M⁺

The occurrence of a SET mechanism is often inferred from the observation of side products resulting from radical chemistry, such as the dimerization of the R• radical. nih.gov The facility of SET is influenced by the reduction potential of the ketone and the oxidation potential of the organometallic reagent. Aromatic ketones, which have relatively low reduction potentials, are more prone to undergo SET than aliphatic ketones. nih.govlibretexts.org For instance, additions of some Grignard reagents to aromatic ketones have shown evidence for SET, whereas additions to aldehydes and alkyl ketones typically proceed via a concerted pathway. nih.gov

Both steric and electronic factors play a crucial role in determining the reactivity and outcome of organometallic additions to benzophenone analogues. acs.org

Electronic Effects: Substituents on the aromatic rings can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction. The Hammett equation can be used to quantify these electronic effects. For example, a study on the relative rates of addition of Et₃ZnLi to substituted acetophenones yielded a Hammett ρ value of 2.78, indicating a significant sensitivity to electronic effects. acs.org

Steric Effects: The steric hindrance around the carbonyl group can significantly impact the rate of addition. Bulky substituents on the ketone or the organometallic reagent can impede the approach of the nucleophile to the carbonyl carbon. acs.org For instance, the rate of addition of Et₃ZnLi to acetophenone (B1666503) is significantly reduced by the presence of ortho-methyl or α-methyl substituents. acs.org In extreme cases, steric hindrance can favor alternative reaction pathways, such as reduction or enolization, over addition. The relative rates of addition of Et₃ZnLi to acetophenone, o-methylacetophenone, and tert-butyl phenyl ketone were found to be 1.00, 0.012, and 0.003, respectively, highlighting the strong influence of steric bulk. acs.org

C-H Activation in Aromatic Ketone Systems

The activation of carbon-hydrogen (C-H) bonds is a pivotal process in organic synthesis, enabling the transformation of simple organic molecules into more complex structures. mt.com In the context of aromatic ketones, such as analogues of this compound, C-H activation often occurs at the ortho position to the carbonyl group. This is facilitated by the directing effect of the carbonyl oxygen, which can coordinate to a metal catalyst, bringing it in close proximity to the C-H bond.

One prominent example involves the palladium-catalyzed oxidative cyclization of diaryl ketones to synthesize fluorenones. rsc.orgresearchgate.net The proposed mechanism for this transformation includes the following key steps:

Ortho C-H Activation: The reaction is initiated by the activation of a C-H bond at the position ortho to the carbonyl group, assisted by the carbonyl group itself.

Cyclometalation: This is followed by a cyclometalation step.

Second C-H Activation: A second C-H activation then occurs, leading to the formation of a six-membered palladacycle.

Reductive Elimination: The process concludes with a reductive elimination step.

This catalytic process highlights the utility of transition metals in activating otherwise inert C-H bonds, providing a pathway to complex fused-ring systems from readily available diaryl ketone precursors. rsc.org

Recent advancements have also demonstrated the palladium-catalyzed synthesis of diaryl ketones from aldehydes and (hetero)aryl halides through a C-H bond activation pathway. researchgate.net The use of specific ligands, such as picolinamide (B142947), has been crucial in achieving this transformation with good to excellent yields. researchgate.net Furthermore, the development of γ-C(sp3)–H activation of ketones, directed by auxiliaries like 2,2-dimethyl aminooxyacetic acid and enabled by 2-pyridone ligands, has expanded the scope of C-H activation to non-aromatic systems. nih.gov

| Catalyst System | Substrate | Product | Key Mechanistic Feature |

| Pd(OAc)2 / Ag2O | Diaryl ketones | Fluorenones | Carbonyl-assisted ortho C-H activation rsc.orgresearchgate.net |

| Palladium with picolinamide ligands | Aldehydes and (hetero)aryl halides | Diaryl and heteroaryl ketones | C-H bond activation pathway researchgate.net |

| Pd(II) with 2-pyridone ligands | Ketones | γ-(Hetero)arylated or vinylated ketones | Directed γ-C(sp3)–H activation nih.gov |

Oxidative Defluorination Mechanisms in Fluorinated Aromatics

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making fluorinated aromatic compounds exceptionally stable. manchester.ac.uk However, under certain biological or chemical conditions, these compounds can undergo oxidative defluorination. This process is of significant interest due to the widespread use of fluorinated compounds in pharmaceuticals and agrochemicals. manchester.ac.ukhyphadiscovery.com

One proposed mechanism for the oxidative defluorination of perfluorinated arenes involves an iron(IV)-oxo active species, which can be found in biomimetic model complexes. manchester.ac.uk The reaction proceeds through a rate-determining electrophilic C-O addition, followed by a 1,2-fluoride shift to form a ketone intermediate. manchester.ac.uk This ketone can then rearrange to a phenol (B47542). A key finding is that the weakest C-F bond in this process is the aliphatic C-F bond in the ketone intermediate. manchester.ac.uk

In the context of drug metabolism, cytochrome P450 enzymes can catalyze the oxidative defluorination of fluorinated aromatic rings. hyphadiscovery.com This can lead to the formation of reactive quinone, quinone imine, or quinone methide metabolites. hyphadiscovery.com For instance, the bioactivation of a BACE1 inhibitor containing a fluoropyrimidine moiety was shown to proceed via oxidative defluorination, resulting in reactive metabolite formation. hyphadiscovery.com

Studies on the biodegradation of compounds with C-F bonds have also provided insights into defluorination mechanisms. For example, the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD) by Pseudomonas putida F1 involves the enzyme toluene (B28343) dioxygenase. nih.gov This enzyme oxidizes DFBD to a dihydrodiol, which then decomposes to release fluoride (B91410) and form 1,2,3-trihydroxybenzene (pyrogallol). nih.gov

| System | Substrate | Key Intermediate/Product | Proposed Mechanism |

| Biomimetic iron(IV)-oxo complex | Perfluorinated arenes | Ketone intermediate, Phenol | Electrophilic C-O addition followed by a 1,2-fluoride shift manchester.ac.uk |

| Cytochrome P450 enzymes | Fluorinated aromatic drugs | Reactive quinone/quinone imine metabolites | Oxidative defluorination hyphadiscovery.com |

| Pseudomonas putida F1 (Toluene dioxygenase) | 2,2-Difluoro-1,3-benzodioxole (DFBD) | DFBD-4,5-dihydrodiol, Pyrogallol | Enzymatic oxidation followed by decomposition nih.gov |

Radical Cascade Pathways in Diarylketone Formation

Radical reactions offer a powerful and versatile approach to the synthesis of complex organic molecules, including diaryl ketones. numberanalytics.comlibretexts.org These reactions proceed through highly reactive radical intermediates, which are species with unpaired electrons. numberanalytics.com The formation of diarylketones can be achieved through radical cascade pathways, which involve a series of sequential radical reactions.

A common method for generating radicals is through the use of radical initiators, which can be activated by heat (thermal initiators like AIBN), light (photochemical initiators like benzophenone), or redox reactions. numberanalytics.com Once generated, a radical can participate in a cascade of reactions, including additions to unsaturated systems and cyclizations, to build up molecular complexity.

In the context of diarylketone synthesis, a radical cascade might involve the following general steps:

Radical Generation: A radical is generated on an aryl precursor.

Intermolecular Coupling: The aryl radical couples with another aromatic system or a carbonyl source.

Rearrangement/Further Reactions: The resulting radical intermediate may undergo further reactions, such as cyclization or hydrogen atom abstraction, to form the final diarylketone product.

Recent research has focused on developing more efficient and selective radical reactions. For example, the combination of N-heterocyclic carbene (NHC) catalysis and photoredox catalysis has emerged as a powerful strategy for synthesizing useful molecules through radical processes. researchgate.net This approach can involve the generation of a ketyl radical from an aldehyde, which can then couple with an arene radical cation formed through single-electron transfer oxidation. researchgate.net

| Initiation Method | Key Radical Intermediate | Reaction Type | Significance |

| Thermal (e.g., AIBN) | Carbon-centered radicals | Chain reactions | Versatile for various transformations numberanalytics.comlibretexts.org |

| Photochemical (e.g., Benzophenone) | Excited state radicals | Light-induced reactions | Allows for mild reaction conditions numberanalytics.com |

| Redox | Ketyl radicals, Arene radical cations | Single-electron transfer | Enables novel coupling strategies researchgate.net |

Bronsted Acidity and Transition State Stabilization in Catalytic Reactions

Brønsted acids, defined as proton (H+) donors, play a fundamental role in a wide range of catalytic reactions. numberanalytics.com The strength and availability of Brønsted acid sites can significantly influence the rate and selectivity of a reaction by stabilizing transition states. numberanalytics.com In reactions involving this compound analogues, the phenolic hydroxyl group can act as a Brønsted acid, potentially participating in the catalytic cycle.

The catalytic activity of a Brønsted acid is related to its ability to protonate a substrate, thereby activating it for subsequent transformation. numberanalytics.com This protonation can lower the activation energy of the reaction by stabilizing the transition state through hydrogen bonding or other electrostatic interactions.

In the context of catalytic reactions involving aromatic ketones, Brønsted acidity can be crucial in several ways:

Substrate Activation: The carbonyl oxygen of the ketone can be protonated by a Brønsted acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Transition State Stabilization: In reactions involving charged intermediates or transition states, a Brønsted acid can provide a counterion or engage in hydrogen bonding to stabilize the transition state, thereby accelerating the reaction.

Catalyst Regeneration: In some catalytic cycles, a Brønsted acid may be involved in the regeneration of the active catalyst.

The use of chiral Brønsted acids has also enabled the development of enantioselective catalytic reactions, where one enantiomer of a product is formed preferentially. rsc.orgnih.gov This is achieved through the formation of a chiral, non-covalent complex between the catalyst and the substrate, which directs the approach of the reagent to one face of the substrate.

| Role of Brønsted Acid | Mechanism | Example Application |

| Substrate Activation | Protonation of a functional group (e.g., carbonyl) to increase its reactivity. | Acid-catalyzed nucleophilic additions to ketones. |

| Transition State Stabilization | Stabilization of charged intermediates or transition states through hydrogen bonding or electrostatic interactions. | Lowering the activation energy of various organic reactions. |

| Enantioselective Catalysis | Formation of a chiral complex with the substrate to control the stereochemical outcome of the reaction. | Asymmetric synthesis of chiral molecules. rsc.orgnih.gov |

Advanced Characterization Techniques for Structural and Electronic Elucidation

High-Resolution Mass Spectrometry for Molecular Composition Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For (4-Fluorophenyl)(3-hydroxyphenyl)methanone (molecular formula: C₁₃H₉FO₂), HRMS would be used to confirm its exact mass, which is calculated to be 216.0587 u (monoisotopic mass).

FT-ICR MS offers the highest mass resolution and accuracy currently available. The technique traps ions in a strong magnetic field, where they orbit at a frequency characteristic of their m/z ratio. By detecting the image current produced by the coherently orbiting ion packet, a high-resolution mass spectrum is generated after a Fourier transform.

Application to this compound:

Unambiguous Formula Confirmation: An FT-ICR MS analysis would provide a mass measurement with sub-parts-per-million (ppm) accuracy, allowing for the confident confirmation of the elemental formula C₁₃H₉FO₂ and distinguishing it from any other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Fragment Analysis: When coupled with fragmentation techniques (e.g., collision-induced dissociation), FT-ICR MS can precisely determine the elemental composition of each fragment ion, aiding in the structural elucidation of the molecule by identifying characteristic neutral losses, such as the loss of CO or fragments corresponding to the phenyl rings.

Orbitrap mass spectrometry is another leading HRMS technique that utilizes an electrostatic field to trap ions and cause them to orbit a central spindle-like electrode. The frequency of their axial oscillation along the spindle is independent of their kinetic energy and is directly related to their m/z ratio. This technology provides very high resolution and mass accuracy, rivaling that of FT-ICR MS in many applications.

Application to this compound:

High-Throughput Analysis: Orbitrap instruments often offer faster scan speeds than FT-ICR systems, making them highly suitable for coupling with liquid chromatography (LC-MS) for the analysis of complex mixtures or for high-throughput screening.

Structural Verification: Like FT-ICR MS, the high mass accuracy of the Orbitrap analyzer would be used to verify the molecular formula of the parent ion and its fragments, confirming the presence of the fluorophenyl and hydroxyphenyl moieties.

Electrospray ionization (ESI) is a soft ionization technique that is particularly effective for polar molecules, allowing them to be transferred from solution to the gas phase as intact ions with minimal fragmentation. The phenolic hydroxyl group in this compound provides a site for ionization, typically through deprotonation in negative ion mode to form the [M-H]⁻ ion.

To enhance ionization efficiency and detection sensitivity, especially in positive ion mode, chemical derivatization can be employed. The hydroxyl group is a prime target for such derivatization.

Potential Derivatization Strategies:

Protonation Enhancement: Reagents that introduce a readily protonated functional group, such as a tertiary amine, can be attached to the hydroxyl group. This significantly increases the signal intensity in positive ion ESI-MS.

Fixed Charge Introduction: Derivatizing agents that introduce a permanently charged quaternary ammonium (B1175870) group can ensure the molecule is always charged, leading to high sensitivity and eliminating issues related to pH or mobile phase composition.

Atmospheric pressure photoionization (APPI) is an ionization method well-suited for nonpolar or moderately polar compounds that are difficult to ionize by ESI or atmospheric pressure chemical ionization (APCI). APPI uses ultraviolet photons to ionize a dopant molecule, which then transfers charge to the analyte molecule. The benzophenone (B1666685) core of this compound, with its aromatic systems, is a suitable candidate for APPI.

Application to this compound:

Reduced Matrix Effects: APPI is often less susceptible to ion suppression from sample matrices compared to ESI, making it advantageous for analyzing samples with minimal cleanup.

Direct Ionization: This technique can directly ionize the molecule, typically forming the radical cation [M]⁺•, without the need for chemical derivatization, providing a complementary approach to ESI.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound is not available in the searched literature, an analysis would yield critical structural parameters.

Expected Findings from a Crystallographic Study:

Molecular Conformation: The analysis would reveal the dihedral angle between the planes of the 4-fluorophenyl and 3-hydroxyphenyl rings, which is a key conformational feature of benzophenones.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained. For instance, the C-F, C=O, C-O, and aromatic C-C bond lengths could be determined with high precision.

Intermolecular Interactions: The 3-hydroxy group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. X-ray crystallography would identify the presence and geometry of intermolecular hydrogen bonds, which are crucial in defining the solid-state supramolecular architecture. These interactions could form chains, sheets, or more complex three-dimensional networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For this compound, ¹H NMR and ¹³C NMR would be the primary methods used.

Although specific experimental spectra for this compound are not reported in the searched literature, a detailed prediction of the expected spectra can be made based on established principles of chemical shifts and coupling constants.

Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and for the hydroxyl proton. The splitting patterns arise from spin-spin coupling with neighboring protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2', H-6' | 7.7 - 7.9 | Doublet of doublets (or triplet-like) | Protons on the fluorophenyl ring, ortho to the carbonyl group. Coupled to adjacent H-3'/5' and the fluorine atom. |

| H-3', H-5' | 7.1 - 7.3 | Triplet (or doublet of doublets) | Protons on the fluorophenyl ring, meta to the carbonyl group. Coupled to adjacent H-2'/6' and the fluorine atom. |

| H-2 | 7.2 - 7.4 | Singlet (or narrow triplet) | Proton on the hydroxyphenyl ring, ortho to the carbonyl and ortho to the hydroxyl group. |

| H-6 | 7.2 - 7.4 | Doublet of doublets | Proton on the hydroxyphenyl ring, ortho to the carbonyl and para to the hydroxyl group. |

| H-4 | 7.0 - 7.2 | Doublet of doublets | Proton on the hydroxyphenyl ring, para to the carbonyl and ortho to the hydroxyl group. |

| H-5 | 7.4 - 7.6 | Triplet | Proton on the hydroxyphenyl ring, meta to both the carbonyl and hydroxyl groups. |

| 3-OH | 9.5 - 10.5 (DMSO-d₆) | Broad Singlet | The chemical shift of the phenolic proton is solvent-dependent and it typically appears as a broad signal that exchanges with D₂O. |

Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbon atoms of the fluorophenyl ring will exhibit coupling to the fluorine atom (¹JCF, ²JCF, etc.), which can be observed in the proton-decoupled spectrum.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 194 - 197 | Carbonyl carbon, typically deshielded. |

| C-1' | 132 - 135 | Quaternary carbon of the fluorophenyl ring attached to the carbonyl. Shows a small C-F coupling. |

| C-4' | 164 - 167 | Carbon bearing the fluorine atom. Shows a large one-bond C-F coupling (¹JCF > 240 Hz). |

| C-2', C-6' | 131 - 134 | Carbons ortho to the fluorine. Show a two-bond C-F coupling (²JCF). |

| C-3', C-5' | 115 - 117 | Carbons meta to the fluorine. Show a three-bond C-F coupling (³JCF). |

| C-1 | 138 - 141 | Quaternary carbon of the hydroxyphenyl ring attached to the carbonyl. |

| C-3 | 157 - 159 | Carbon bearing the hydroxyl group. |

| C-5 | 129 - 131 | Aromatic CH carbon. |

| C-2 | 118 - 121 | Aromatic CH carbon. |

| C-6 | 122 - 125 | Aromatic CH carbon. |

| C-4 | 119 - 122 | Aromatic CH carbon. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By measuring the absorption of infrared radiation by the molecule's bonds, a unique vibrational spectrum is generated, which serves as a molecular "fingerprint." This technique is crucial for confirming the presence of key functional groups and for monitoring the progress of its synthesis.

The IR spectrum of this compound is expected to be dominated by characteristic absorption bands corresponding to its primary functional moieties: the hydroxyl group (-OH), the ketone carbonyl group (C=O), and the carbon-fluorine bond (C-F).

Hydroxyl (-OH) Stretching: A prominent and broad absorption band is anticipated in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.

Aromatic C-H Stretching: Sharp, medium-intensity peaks are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of C-H bonds in aromatic rings.

Carbonyl (C=O) Stretching: A strong, sharp absorption peak is predicted in the range of 1680-1640 cm⁻¹. The precise position of this peak, which is one of the most intense in the spectrum, is influenced by the electronic effects of the connected phenyl rings. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group can slightly shift this frequency.

Aromatic C=C Stretching: Multiple sharp peaks of varying intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond vibrations within the two aromatic rings.

Carbon-Fluorine (C-F) Stretching: A strong, characteristic absorption band is expected in the range of 1250-1150 cm⁻¹, indicative of the C-F bond on the fluorophenyl ring.

In the context of synthesis, such as a Friedel-Crafts acylation reaction between 3-hydroxybenzoic acid derivatives and fluorobenzene, IR spectroscopy serves as an effective monitoring tool. By analyzing aliquots of the reaction mixture over time, the disappearance of the reactant's characteristic peaks (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of the product's carbonyl (C=O) peak can be tracked to determine the reaction's progression and endpoint.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3400–3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100–3000 | Medium, Sharp |

| C=O Stretch | Ketone | 1680–1640 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600–1450 | Medium to Weak, Sharp |

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Stability Evaluation

Thermal analysis techniques are critical for evaluating the material stability, purity, and phase behavior of this compound. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a pure, solvent-free sample of this compound, the TGA thermogram is expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. The temperature at which decomposition begins is a key indicator of the compound's thermal stability. The analysis would reveal a single, sharp weight loss step corresponding to the complete degradation of the molecule into volatile fragments. This data is vital for determining the maximum processing temperature and storage conditions for the material.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would provide valuable information about its melting behavior and purity. A sharp, endothermic peak would be observed, corresponding to the melting point of the crystalline solid. The temperature of this peak's onset or maximum is taken as the melting point, a fundamental physical property used for identification and purity assessment. For instance, the related compound 4-Chloro-4'-hydroxybenzophenone has a melting point between 177-181 °C, suggesting a similar high melting point for the fluorinated analogue due to its rigid crystalline structure and potential for hydrogen bonding. chemicalbook.com The absence of other thermal events, such as polymorphic transitions or crystallization peaks, would indicate a stable crystalline form under the tested conditions.

Table 2: Expected Thermal Analysis Data for this compound

| Analysis Technique | Parameter Measured | Expected Observation | Significance |

|---|---|---|---|

| DSC | Melting Point (Tm) | A sharp endothermic peak | Purity assessment and material identification |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. mdpi.comijacskros.com By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy. sumitomo-chem.co.jp For (4-Fluorophenyl)(3-hydroxyphenyl)methanone, DFT calculations are used to optimize the molecular geometry, determine electronic properties, and predict reactivity. chemrevlett.comresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). chemrevlett.com The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. scialert.net A smaller gap generally implies higher reactivity. scialert.net

Global reactivity descriptors, which provide a quantitative framework for predicting molecular reactivity, are calculated from these orbital energies. These descriptors help in understanding electron transfer processes in chemical reactions. ijacskros.comnih.gov

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. nih.gov |

| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. ijacskros.com |

| Softness (σ) | 1 / η | The reciprocal of hardness, indicating a higher propensity for chemical reaction. ijacskros.com |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the energy stabilization when the system acquires additional electronic charge. nih.gov |

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which is crucial for elucidating its mechanism. sumitomo-chem.co.jp This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). pku.edu.cn A transition state represents the highest energy point along the reaction coordinate and its structure provides deep insight into the bond-forming and bond-breaking processes. pku.edu.cn

For reactions involving benzophenone (B1666685) derivatives, computational studies can distinguish between different possible pathways, such as concerted versus stepwise mechanisms. mdpi.comnih.gov For example, in cycloaddition reactions, DFT can determine whether the two new bonds form simultaneously (concerted) or sequentially (stepwise) by locating the corresponding transition states and intermediates. nih.govpku.edu.cn The calculated activation free energy (the energy difference between the reactants and the transition state) allows for the prediction of the most favorable reaction pathway. pku.edu.cn DFT has also been successfully applied to study photochemical reactions, such as the quenching of triplet benzophenone, where the reaction is predicted to occur via the addition of the carbonyl oxygen to an arene. nih.gov

Analysis of Substituent Effects on Reactivity Profiles

The chemical behavior of the benzophenone core is significantly modulated by the nature and position of its substituents. scialert.netresearchgate.net In this compound, the fluorine atom at the para-position of one phenyl ring and the hydroxyl group at the meta-position of the other create a complex electronic profile.

4-Fluoro Group : Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I).

3-Hydroxy Group : The hydroxyl group is electron-donating through resonance (+R) but electron-withdrawing through induction (-I). The meta-positioning means the resonance effect on the carbonyl group is less direct than it would be from an ortho or para position.

DFT studies can quantify these electronic effects. For instance, a linear relationship has been established between the experimentally measured reduction potentials of various substituted benzophenones and their DFT-calculated LUMO energies. researchgate.net Electron-withdrawing groups generally lower the LUMO energy, making the molecule easier to reduce. researchgate.net Conversely, electron-donating groups tend to raise the LUMO energy. scialert.net The interplay of these effects in this compound determines the electron density distribution, dipole moment, and the reactivity of the carbonyl group. scialert.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT, can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. chemrevlett.com

Stereoselectivity Predictions and Origin

Many chemical reactions can produce multiple stereoisomers, and predicting which one will be the major product is a significant challenge. Computational chemistry provides a powerful framework for understanding and predicting stereoselectivity. rsc.org The origin of stereoselectivity lies in the difference in the activation free energies (ΔΔG‡) of the diastereomeric transition states leading to the different stereoisomers. researchgate.net

DFT calculations are used to locate and compute the energies of all relevant transition states on the potential energy surface. rsc.orgresearchgate.net By comparing the relative energies of these competing transition states, the stereochemical outcome of a reaction can be predicted. A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product. This approach has been successfully applied to various reactions, including cycloadditions and organocatalyzed processes, to provide quantitative predictions that can guide the rational design of asymmetric catalysts. rsc.orgmdpi.com For a molecule like this compound, this methodology could be applied to predict the stereochemical outcome of reactions such as nucleophilic additions to its carbonyl group in the presence of a chiral catalyst.

Quantum Mechanical and Molecular Dynamics Simulations

While quantum mechanics (QM) methods like DFT are excellent for describing electronic structure and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and other dynamic processes over time. researchgate.net Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for a reactive core (like the benzophenone derivative) with the efficiency of a classical force field for the surrounding environment (such as a solvent or a protein binding site), enabling the study of reactions in complex systems. researchgate.net

Continuum Solvation Models for Environmental Effects

Chemical reactions are most often carried out in a solvent, which can significantly influence reactivity and reaction rates. Explicitly modeling every solvent molecule is computationally very expensive. wikipedia.org Continuum solvation models offer an efficient alternative by representing the solvent as a continuous medium with a characteristic dielectric constant (ε). mdpi.comwikipedia.org

The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Screening Model (COSMO), are widely used methods. wikipedia.orgyoutube.com In these models, the solute molecule is placed in a cavity within the dielectric continuum. The solute's electron distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is incorporated into the quantum mechanical calculation, allowing for the computation of molecular properties and reaction energetics in a simulated solvent environment. aip.orgscispace.comresearchgate.net These models are essential for obtaining theoretically accurate results that can be compared with experimental data from solution-phase studies. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a statistical relationship between the structural properties of molecules and their physicochemical properties or biological activity. scielo.brresearchgate.net The presence of different substituents on the benzophenone core is a key factor in determining these relationships. researchgate.net

Molecular Modeling of Intermolecular Interactions

Computational and theoretical chemistry provide powerful tools to investigate the intermolecular interactions of this compound at the molecular level. These studies are crucial for understanding the compound's solid-state structure, crystal packing, and potential interactions with other molecules. Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, allow for a detailed analysis of the various non-covalent forces that govern its molecular aggregation.

The structure of this compound, featuring a hydroxyl group, a fluorine atom, a carbonyl group, and two phenyl rings, suggests the presence of several key intermolecular interactions. These include hydrogen bonding, halogen bonding, and π-stacking interactions. Computational models are employed to quantify the strength and geometry of these interactions, providing insights that complement experimental data from techniques like X-ray crystallography.

Furthermore, the fluorine atom can participate in weaker C–H···F hydrogen bonds and halogen bonds. The phenyl rings are capable of engaging in π-π stacking and C–H···π interactions, which further stabilize the molecular packing.

To evaluate the influence of these interactions on the molecular geometry, computational models often compare the geometry of an isolated molecule (a monomer) with that of a dimer or a larger molecular cluster extracted from the crystal lattice. Such calculations have shown that while bond lengths and angles are only minorly affected by intermolecular forces, dihedral angles and the rotational conformation of the phenyl rings can be significantly influenced by the crystal packing environment.

Below are illustrative data tables that represent the types of findings that would be generated from molecular modeling studies of this compound, based on published research on similar compounds.

Table 1: Calculated Intermolecular Interaction Energies

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bond | O-H···O=C | -5.0 to -8.0 |

| Halogen Bond | C-F···O=C | -1.5 to -3.0 |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | -2.0 to -4.5 |

| C-H···π Interaction | Phenyl C-H ··· Phenyl Ring | -1.0 to -2.5 |

| C-H···F Interaction | C-H ··· F-C | -0.5 to -1.5 |

Table 2: Geometric Parameters of Key Intermolecular Contacts

| Interaction | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| O-H···O Hydrogen Bond | O···O | 2.7 - 2.9 | 160 - 180 |

| C-F···O Halogen Bond | F···O | 2.9 - 3.2 | 150 - 170 |

| C-H···π Interaction | H···π centroid | 2.5 - 2.8 | 140 - 160 |

These tables provide a quantitative and geometric description of the key intermolecular forces at play, highlighting the directional nature and relative strengths of these interactions, which are fundamental to understanding the supramolecular chemistry of this compound.

Photophysical Properties of Substituted Aromatic Ketones

Absorption and Emission Spectroscopy of Fluorinated and Hydroxylated Benzophenones

The absorption and emission characteristics of benzophenone (B1666685) derivatives are highly sensitive to the nature and position of substituents on the phenyl rings. In (4-Fluorophenyl)(3-hydroxyphenyl)methanone, the fluorine and hydroxyl groups play a crucial role in modulating its spectroscopic properties.

Tunable Absorption and Emission Spectra based on Substituents

The ultraviolet-visible (UV-Vis) absorption spectrum of benzophenone is characterized by two main absorption bands: a weaker n→π* transition of the carbonyl group around 330-350 nm and a stronger π→π* transition of the aromatic system at shorter wavelengths, typically around 250 nm. The introduction of substituents can significantly shift the position and intensity of these bands.

The emission spectra of these compounds are also highly dependent on the substituents. For hydroxylated benzophenones, particularly those with a hydroxyl group ortho or meta to the carbonyl, the emission properties are often governed by processes like Excited-State Intramolecular Proton Transfer (ESIPT), which leads to dual emission bands. researchgate.netnih.gov The position of these emission bands can be tuned by altering the electronic properties of the substituents. For instance, stronger electron-donating groups attached to the 2-hydroxybenzophenone (B104022) (BPOH) acceptor can lead to tunable dual-emission properties. researchgate.net

The following table provides representative data on the absorption and emission maxima for related substituted benzophenone derivatives, illustrating the effect of substituents.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Benzophenone | Ethanol | 252, 345 | ~450 (phosphorescence) |

| 4-Hydroxybenzophenone (B119663) | Various | ~287 | - |

| 2-Hydroxybenzophenone | Various | ~259, 385 | Dual emission |

| BPOH-TPA¹ | THF | ~380 | 464 (Enol), ~550 (Keto) |

| BPOH-PhCz¹ | THF | ~360 | 518 (Enol), ~580 (Keto) |

¹Data for 2-hydroxybenzophenone derivatives with different electron-donating groups, demonstrating tunable emission. researchgate.net

Fluorescence Quantum Yields and Photostability Enhancements

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of a fluorescent molecule. atto-tec.comuci.edu For many benzophenone derivatives, the quantum yield of fluorescence is typically low at room temperature in solution. This is due to the highly efficient intersystem crossing (ISC) process that populates the triplet state.

However, structural modifications, such as the introduction of specific substituents, can enhance fluorescence. For instance, in certain 2-hydroxybenzothiazole–fluorene motifs, which are also ESIPT-capable systems, high solid-state quantum efficiencies of up to 68% have been achieved. rsc.org This enhancement is often attributed to the suppression of non-radiative decay pathways.

Photostability is another crucial aspect, particularly for applications in materials science and as UV filters. Benzophenone-type compounds are generally designed to be photostable. nih.gov The addition of UV filters like benzophenone-3 has been shown to significantly enhance the photostability of other compounds, indicating their capacity to dissipate absorbed UV energy effectively. nih.gov Studies on various benzophenone derivatives have shown that their photodegradation often follows pseudo-first-order kinetics, with half-lives that can range from 17 to 99 hours under UV irradiation, indicating considerable resistance to photodegradation. nih.gov

The table below shows fluorescence quantum yields for some benzophenone derivatives, highlighting the impact of structure on emission efficiency.

| Compound | Conditions | Fluorescence Quantum Yield (Φf) |

| Benzophenone | Acetonitrile (B52724) | < 0.01 |

| Oxazine (sensitized by Benzophenone) | Acetonitrile | - |

| BPOH-TPA | THF Solution | - |

| 2,6-diiodo-BODIPY | - | 0.03 |

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

A key photophysical process in this compound is the Excited-State Intramolecular Proton Transfer (ESIPT). This process occurs in molecules that possess both a proton-donating group (the 3-hydroxyl group) and a proton-accepting group (the carbonyl oxygen) in close proximity, connected by an intramolecular hydrogen bond. researchgate.netacs.orgcore.ac.uk

Upon photoexcitation, the electronic distribution of the molecule changes, leading to an increase in the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, converting the initial "enol" form (E) into an excited-state "keto" tautomer (K). core.ac.uk

This process results in a four-level photochemical cycle (E -> E* -> K* -> K -> E). A significant feature of ESIPT is the large Stokes shift between absorption and emission, as the emission originates from the lower-energy keto tautomer. Often, dual fluorescence is observed, with a higher-energy band corresponding to the emission from the locally excited enol form and a lower-energy, red-shifted band from the keto tautomer. researchgate.netnih.gov The relative intensities of these two bands can be highly sensitive to the molecular environment, such as solvent polarity and hydrogen-bonding capacity. rsc.org

Electrochemical Behavior and Photoelectrical Properties

The electrochemical properties of benzophenone derivatives are of interest for their potential applications in electro-optics and as redox-active materials. The reduction of substituted benzophenones has been studied, revealing that they generally undergo two one-electron reductions. The first is a reversible reduction that forms a stable radical anion, while the second is an irreversible reduction leading to an unstable dianion. researchgate.net

The reduction potentials of these compounds are influenced by the nature of the substituents on the aromatic rings. Electron-withdrawing groups, like the fluorine atom in this compound, are expected to facilitate the reduction process, shifting the reduction potential to more positive values. Conversely, electron-donating groups would have the opposite effect. A linear relationship has been established between the experimentally measured reduction potentials and the theoretically calculated LUMO (Lowest Unoccupied Molecular Orbital) energies of various benzophenones. researchgate.net

The electrochemical degradation of benzophenone derivatives has also been investigated, with studies showing that processes like hydroxylation and benzene (B151609) ring opening are common degradation pathways. nih.gov

The following table summarizes the key electrochemical characteristics of substituted benzophenones.

| Process | Description | Substituent Effect |

| First Reduction | Reversible one-electron reduction to a stable radical anion. | Electron-withdrawing groups make reduction easier (more positive potential). |

| Second Reduction | Irreversible one-electron reduction to an unstable dianion. | Similar to the first reduction. |

Intersystem Crossing (ISC) Efficiency in Benzophenone Derivatives

Benzophenone is well-known for its highly efficient intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). scispace.com The quantum yield for this process is close to unity in many solvents. researchgate.netnih.gov This high ISC efficiency is a defining characteristic of the benzophenone chromophore and is largely responsible for its low fluorescence quantum yield.

The ISC in benzophenone is facilitated by spin-orbit coupling between the S₁(n,π) and a close-lying T(π,π) state, which is allowed by the El-Sayed rules. nih.gov The rate of ISC can be influenced by several factors, including the solvent and the presence of substituents. For example, hydrogen-bonding interactions with protic solvents can modify the rate of ISC. scispace.comacs.org In methanol, the time constant for ISC in benzophenone increases from less than 200 fs to 1.7 ps due to hydrogen bonding. acs.org

Substituents on the phenyl rings can also alter the energy levels of the singlet and triplet states, thereby affecting the ISC rate and efficiency. While the fluorine and hydroxyl groups in this compound will modulate the electronic structure, the fundamental characteristic of high ISC efficiency is expected to be retained, making it a potent triplet photosensitizer. nih.gov The ISC efficiency is a key factor in applications such as photodynamic therapy and photo-initiated polymerization. atto-tec.com

Applications of Substituted Diarylketones in Advanced Materials and Catalysis

Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transporting layers. Diarylketone derivatives, particularly those with tailored electronic and photophysical properties, are promising candidates for these applications. nih.govnih.gov

Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescent (TADF) Emitters

In phosphorescent and TADF-based OLEDs, a host material constitutes the matrix for an emitter dopant. An effective host must possess several key characteristics, most notably a high triplet energy level to ensure efficient energy transfer to the guest emitter and prevent back-energy transfer. rsc.org Additionally, good thermal and morphological stability are crucial for device longevity. nih.gov

Substituted carbazole (B46965) derivatives are widely utilized as host materials due to their high triplet energies and excellent charge-carrier properties. nih.gov While specific data on (4-Fluorophenyl)(3-hydroxyphenyl)methanone as an OLED host is not extensively documented, its diarylketone core provides a rigid structure that can be functionalized. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group can modulate the HOMO/LUMO energy levels, which is a critical aspect in designing effective host materials. magtech.com.cnmdpi.com The key is to maintain a triplet energy higher than that of the phosphorescent or TADF emitter it hosts. beilstein-journals.org

Table 1: Essential Properties for OLED Host Materials

| Property | Requirement | Rationale |

|---|---|---|

| High Triplet Energy (ET) | ET (Host) > ET (Emitter) | Prevents reverse energy transfer from the emitter to the host, ensuring efficient light emission. rsc.org |

| Appropriate HOMO/LUMO Levels | Aligned for efficient charge injection | Facilitates the transport of electrons and holes from adjacent layers to the emissive layer. mdpi.com |

| Good Thermal Stability | High glass transition (Tg) and decomposition (Td) temperatures | Ensures the device can operate without rapid degradation of the organic layers. nih.gov |

| Morphological Stability | Formation of stable amorphous films | Prevents crystallization of the thin films, which can lead to device failure. nih.gov |

| Bipolar Charge Transport | Balanced transport of both holes and electrons | Promotes charge recombination within the emissive layer, enhancing efficiency. |

Emitter Materials in OLED Architectures

Diarylketone derivatives can also function as the primary light-emitting molecules in OLEDs. For a material to be an efficient emitter, it must exhibit a high photoluminescence quantum yield (PLQY). In the context of TADF emitters, this requires a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov This small gap allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.govbeilstein-journals.org

Carbonyl-containing compounds, including ketone derivatives, have shown significant promise as TADF emitters. nih.gov The design often involves connecting electron-donating groups to an electron-accepting ketone core to induce a charge-transfer (CT) excited state, which helps minimize the ΔEST. acs.org In this compound, the benzophenone (B1666685) core acts as an acceptor, while the hydroxyl-substituted phenyl ring can act as a donor. The rigid structure of benzophenone derivatives can help reduce non-radiative decay, although floppy phenyl groups can sometimes be a challenge. acs.org

Influence of Molecular Structure on Device Performance Parameters

The molecular structure of organic materials profoundly impacts key OLED performance metrics such as efficiency, color purity, and operational lifetime. mdpi.comresearchgate.netdisplaydaily.com

Molecular Rigidity and Conformation: A rigid molecular structure is often desirable as it can suppress vibrational and rotational motions that lead to non-radiative decay of excitons, thereby increasing the PLQY. displaydaily.com The dihedral angle between the two phenyl rings in diarylketones influences the degree of π-conjugation and the charge-transfer character of the excited state, which is critical for TADF performance. acs.org

Intermolecular Interactions: The ability of molecules to form stable, uniform, and amorphous thin films is vital. Strong intermolecular interactions can sometimes lead to crystallization, which is detrimental to device performance. The bulky nature of some substituents or non-planar molecular shapes can help inhibit this process. nih.gov

For this compound, the interplay between the fluorine and hydroxyl groups would define its electronic behavior and its potential utility in an OLED device, though specific performance data remains a subject for further research.

Photosensitive Materials and UV Absorbers

Benzophenone and its derivatives are well-known for their use as UV absorbers in sunscreens and to protect materials from photodegradation. nih.govsemanticscholar.org Their function relies on the ability to absorb UV radiation and dissipate the energy harmlessly, primarily through non-radiative pathways.

Catalysis and Catalyst Support Materials

While substituted diarylketones are the products of certain catalytic reactions, the focus here is on the catalytic systems used for their synthesis, particularly those involving advanced support materials like graphene oxide.

Palladium Nanoparticles on Graphene Oxide for Diarylketone Synthesis

An efficient method for synthesizing diarylketones involves the carbonylative coupling of iodobenzenes with aryl boronic acids, a reaction catalyzed by palladium. semanticscholar.org Immobilizing the catalyst on a solid support is advantageous as it allows for easy separation from the reaction products and potential recycling of the catalyst. semanticscholar.org Graphene oxide (GO) has emerged as a promising support material due to its high surface area and the presence of functional groups that can anchor metal nanoparticles. semanticscholar.orgresearchgate.net

In a representative study, palladium nanoparticles (Pd NPs) were supported on graphene oxide (GO) and a GO-TiO₂ composite. semanticscholar.orgmdpi.com These catalysts were used for the synthesis of diarylketones under an atmosphere of carbon monoxide (CO).

Table 2: Performance of Different Pd-based Catalysts in Diarylketone Synthesis

| Catalyst | Pd Content (wt%) | Conversion (%) | Selectivity to Ketone (%) | Key Observation |

|---|---|---|---|---|

| Pd/GO-A | 0.26 | Low Activity | - | Characterized by agglomerated Pd NPs. semanticscholar.org |

| Pd/GO-B | 4.95 | Moderate Activity | - | Contained smaller, more dispersed Pd NPs than Pd/GO-A. semanticscholar.org |

| Pd/GO-TiO₂ | - | 95 | 94 | Demonstrated the highest catalytic activity and recyclability. semanticscholar.org |

| Commercial Pd/C | - | 88 | - | Lower conversion compared to the optimized GO-based catalyst. semanticscholar.org |

Data sourced from a study on carbonylative coupling of iodobenzene (B50100) with phenylboronic acid. semanticscholar.org

The research indicated that the Pd/GO-TiO₂ catalyst provided the highest activity, achieving a 95% conversion rate and 94% selectivity for the diarylketone product. semanticscholar.org The results were superior to those obtained with a commercial palladium on carbon (Pd/C) catalyst. semanticscholar.org The mechanism is believed to involve the catalytic process occurring on the surface of the palladium nanoparticles. semanticscholar.org This method represents a robust and efficient pathway for the synthesis of a wide range of diarylketones, including functionalized compounds like this compound.

Supramolecular Assemblies and Host-Guest Chemistry

Substituted diarylketones, a class of compounds to which this compound belongs, are pivotal in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org The unique structural framework of diarylketones, featuring two aryl rings connected by a carbonyl group, allows for a variety of non-covalent interactions that are essential for the formation of larger, well-organized supramolecular structures. nih.gov

The presence of specific functional groups on the aryl rings significantly influences the self-assembly process. In this compound, the hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, enabling it to form directional and strong interactions with other molecules. The fluorine atom, while being a weak hydrogen bond acceptor, contributes to modulating the electronic properties and can participate in other non-covalent interactions. These features make the molecule a versatile building block for designing complex supramolecular architectures and engaging in host-guest chemistry, where a "host" molecule forms a complex with a "guest" molecule. wikipedia.orgnih.gov The ability to form these ordered assemblies is crucial for developing new materials with applications in separation technology, biocatalysis, and nanoscale patterning. nih.gov

Supramolecular polymers are chain-like structures formed by connecting monomer units through reversible, non-covalent interactions. nih.gov This reversible nature imparts unique properties such as self-healing and responsiveness to environmental stimuli. Diarylketones, including derivatives like this compound, serve as valuable components in the construction of such polymers.

The key to their utility lies in both their capacity for specific non-covalent interactions and the photochemical reactivity of the benzophenone core. The hydroxyl group on the this compound molecule can form strong, directional hydrogen bonds, which are a primary tool for linking monomers together to form polymer chains. nih.gov

Furthermore, the diarylketone (benzophenone) moiety is a well-known photosensitizer. wikipedia.org Upon absorption of UV light, it can enter an excited triplet state. This excited state is capable of abstracting a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This reactivity is widely exploited to create cross-links between polymer chains, transforming a soluble material into a stable network. This photochemical cross-linking is a powerful method for fabricating hydrogels, thin films, and surface coatings with tailored properties. While specific research on this compound in this application is not detailed, its structural analogy to other photochemically active benzophenones suggests its potential as a monomer or cross-linker in the development of advanced supramolecular polymer materials.

Precursors for Complex Molecular Scaffolds and Organic Synthesis Intermediates

This compound is a valuable intermediate in organic synthesis, serving as a foundational building block for the creation of more complex molecules. nih.gov The diarylketone structure is a common motif in many biologically active compounds and functional materials. researchgate.net The versatility of this compound stems from the reactivity of its constituent functional groups and aromatic rings.

The hydroxyl group can be readily transformed into other functionalities. For instance, it can be alkylated to form ethers or esterified to form esters, providing a straightforward method to attach various side chains and build molecular complexity. These reactions are fundamental in synthesizing derivatives for applications ranging from pharmaceuticals to materials science. For example, the synthesis of 4-(2-hydroxyethoxy)benzophenone from 4-hydroxybenzophenone (B119663) is a known transformation that highlights the utility of the hydroxyl group as a synthetic handle. google.com

The aromatic rings of this compound can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further tailor the molecule's properties. Moreover, the central carbonyl group can be a site for various chemical transformations. The parent compound, benzophenone, is a widely used building block in organic chemistry. wikipedia.org For instance, it can be used in reactions like the McMurry reaction to form tetra-substituted alkenes, which are themselves important intermediates. google.com Similarly, substituted benzophenones are precursors for the synthesis of a wide array of compounds, including active pharmaceutical ingredients and materials for organic light-emitting diodes (OLEDs). preprints.orgnih.gov The specific substitution pattern of this compound makes it a precursor for molecules where fluorine and hydroxyl functionalities are desired for modulating properties like biological activity, metabolic stability, or electronic characteristics. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing benzophenone (B1666685) derivatives, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of hazardous Lewis acids like aluminum chloride and volatile organic solvents, posing significant environmental concerns. rsc.orgrsc.orgwikipedia.orgnih.govsigmaaldrich.com Future research should prioritize the development of greener and more sustainable synthetic methodologies for (4-Fluorophenyl)(3-hydroxyphenyl)methanone.

Key areas of exploration include:

Heterogeneous Catalysis: Investigating the use of solid acid catalysts, such as sulfated zirconia, which can be easily recovered and reused, reducing waste and improving process efficiency. rsc.org

Green Solvents: Exploring the use of environmentally benign solvent systems. Deep eutectic solvents (DESs), for instance, have shown promise as dual catalyst and solvent systems for Friedel-Crafts acylations, offering high yields and opportunities for recycling. rsc.org

Ionic Liquids: The application of acidic ionic liquids as catalysts could provide a milder and more selective reaction environment, potentially reducing the formation of byproducts. ajol.infogoogle.comresearchgate.netacgpubs.orgrsc.org

Alternative Synthetic Pathways: Investigating alternative routes such as the Fries rearrangement of corresponding phenolic esters, which can be promoted by greener catalysts and conditions. sigmaaldrich.comajchem-a.comajchem-a.com The photo-Fries rearrangement, utilizing UV light, presents a catalyst-free alternative that warrants further investigation for this specific compound. sigmaaldrich.com

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

| Synthesis Method | Potential Advantages | Research Focus |

| Solid Acid Catalysis | Catalyst recyclability, reduced waste | Development of highly active and selective solid acids for the acylation of phenols. |

| Deep Eutectic Solvents | Dual catalyst/solvent function, biodegradability | Optimization of DES composition and reaction conditions for high yields of this compound. |

| Ionic Liquids | Mild reaction conditions, high selectivity | Screening of various acidic ionic liquids to identify the most efficient catalyst for the synthesis. |

| Photo-Fries Rearrangement | Catalyst-free, use of light as a clean reagent | Investigation of reaction efficiency and regioselectivity under various photochemical conditions. |

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new materials. Future research on this compound should leverage advanced computational methods to explore its structure-property relationships and predict its behavior in various applications.

Key computational approaches to be explored include:

Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry, determine electronic properties such as the HOMO-LUMO energy gap, and predict spectroscopic characteristics. scialert.netscialert.netlongdom.orgphyschemres.orgmaterialsciencejournal.orgresearchgate.net These calculations can provide insights into the molecule's reactivity and photophysical behavior.

Time-Dependent DFT (TD-DFT): This method is particularly useful for predicting the UV-visible absorption spectra of the molecule, which is crucial for applications involving light absorption, such as in UV stabilizers and photoinitiators. scialert.netscialert.netconsensus.app

Molecular Docking: For potential biological applications, molecular docking studies can predict the binding affinity and interaction of this compound with specific biological targets. nih.gov

Table 2 summarizes the key properties of substituted benzophenones that can be predicted using computational methods.

| Computational Method | Predicted Properties | Relevance to this compound |

| DFT | Molecular geometry, HOMO-LUMO gap, vibrational frequencies | Understanding stability, electronic transitions, and spectroscopic signatures. |

| TD-DFT | UV-visible absorption spectra, excited state properties | Designing UV absorbers and photoinitiators with tailored absorption characteristics. |

| Molecular Docking | Binding affinity, interaction with biological targets | Exploring potential pharmaceutical applications. |

Exploration of New Material Science Applications

The unique combination of a fluorine atom and a hydroxyl group in this compound suggests its potential for use in a variety of advanced materials. Future research should focus on synthesizing derivatives and evaluating their performance in the following areas:

Photopolymerization: Benzophenone derivatives are widely used as photoinitiators in UV curing applications. mdpi.comresearchgate.netrsc.orgsemanticscholar.orgacs.org The influence of the fluoro and hydroxyl substituents on the photoinitiation efficiency of this compound should be investigated for the development of novel and more efficient photoinitiators.

UV Stabilizers for Polymers: The inherent UV-absorbing properties of the benzophenone scaffold make it a candidate for use as a UV stabilizer in plastics and other polymeric materials. 3vsigma.comresearchgate.netrsc.orgpartinchem.comeverlight-uva.com Research should be directed towards evaluating its efficacy in preventing photodegradation of various polymers.

Organic Light-Emitting Diodes (OLEDs): While not a primary focus of existing research, the electronic properties of this molecule could be tuned through further derivatization for potential applications in OLEDs, either as host materials or as part of emitter molecules.

Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Computational Methods

A holistic understanding of the properties and potential of this compound can be best achieved through a synergistic approach that combines synthetic chemistry, spectroscopic characterization, and computational modeling.

Future interdisciplinary research projects could involve:

Synthesis of a Library of Derivatives: Synthesizing a series of analogues of this compound with systematic variations in the substitution pattern.

Comprehensive Spectroscopic Analysis: Characterizing these derivatives using a range of spectroscopic techniques, including NMR, FT-IR, and UV-Vis spectroscopy, to experimentally determine their structural and photophysical properties. tandfonline.comchemrxiv.orgresearchgate.net

Computational Validation and Prediction: Using DFT and TD-DFT methods to model the properties of the synthesized compounds and establish a correlation between the experimental data and theoretical predictions. This validated computational model can then be used to predict the properties of new, yet-to-be-synthesized derivatives, thereby guiding future synthetic efforts towards molecules with desired characteristics. mcbu.edu.trresearchgate.net

By integrating these different disciplines, researchers can accelerate the discovery and development of new materials based on the this compound scaffold with tailored properties for specific applications.

Q & A

Q. Key Methodological Steps :

- Use anhydrous AlCl₃ to activate the acyl chloride.

- Control reaction temperature to avoid over-acylation.

- Purify via recrystallization (ethanol/water mixtures are common).

What analytical techniques are critical for characterizing this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and dihedral angles between aromatic rings (e.g., mean plane angle of 57.45° between phenyl rings in similar structures) . Spectroscopic methods include:

- FT-IR : Confirm carbonyl (C=O) stretch (~1650–1750 cm⁻¹) and hydroxyl (O–H) bands (~3200–3600 cm⁻¹) .

- NMR : ¹³C NMR distinguishes fluorinated carbons (e.g., ~160–165 ppm for C–F coupling) .

Validation Tip : Cross-reference XRD data with computational models (e.g., DFT) to resolve ambiguities.

How is purity assessed during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For fluorinated analogs, ¹⁹F NMR can identify impurities via distinct chemical shifts. Recrystallization solvents (e.g., ethanol) are selected based on solubility differences between the product and byproducts .

Advanced Research Questions

How can computational methods resolve contradictions between experimental and theoretical data?